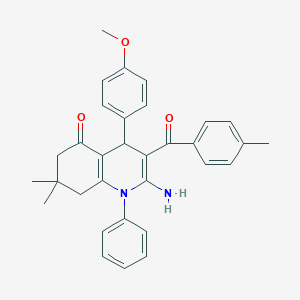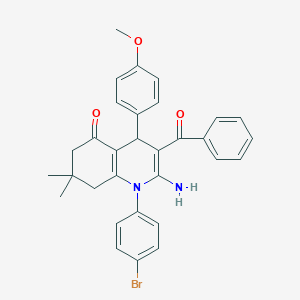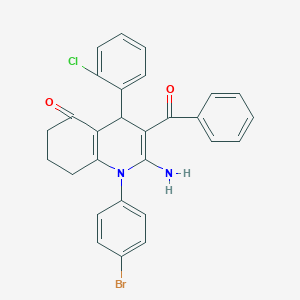![molecular formula C26H22N2OS B304419 (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304419.png)
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
作用机制
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone specifically targets BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream activation of various signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone blocks these signaling pathways, leading to decreased B-cell survival and proliferation.
Biochemical and physiological effects:
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to have potent inhibitory activity against BTK in both biochemical and cellular assays. In preclinical models, (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has demonstrated efficacy in inhibiting tumor growth and enhancing anti-tumor immune responses. In clinical trials, (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has shown promising results in patients with relapsed or refractory B-cell malignancies, with manageable safety profiles.
实验室实验的优点和局限性
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has several advantages as a research tool for studying B-cell signaling and B-cell malignancies. Its specificity for BTK allows for targeted inhibition of B-cell receptor signaling, without affecting other signaling pathways. Additionally, (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has demonstrated efficacy in preclinical models and clinical trials, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone in lab experiments, including potential off-target effects and the need for careful dosing and monitoring.
未来方向
There are several potential future directions for research on (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone and its use in the treatment of B-cell malignancies. One area of focus is the development of combination therapies, including (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone and other targeted agents or immunotherapies, to enhance anti-tumor responses and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone and guide patient selection for clinical trials. Finally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone in different patient populations and disease settings.
合成方法
The synthesis of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone involves a multi-step process, starting with the reaction of 2-aminopyridine with 2-bromo-3-thiophenecarboxaldehyde to form a key intermediate. This intermediate is then subjected to a series of reactions, including cyclization, reduction, and coupling, to yield the final product. The synthesis of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (US20160375270A1).
科学研究应用
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been extensively studied in preclinical models and clinical trials for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In vitro and in vivo studies have demonstrated that (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone effectively inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.
属性
产品名称 |
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone |
|---|---|
分子式 |
C26H22N2OS |
分子量 |
410.5 g/mol |
IUPAC 名称 |
(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-5-yl)-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C26H22N2OS/c27-23-21-14-16-7-2-1-3-9-22(16)28-26(21)30-25(23)24(29)17-10-11-20-18(13-17)12-15-6-4-5-8-19(15)20/h4-6,8,10-11,13-14H,1-3,7,9,12,27H2 |
InChI 键 |
GFZNWHIITOHWRQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5)N |
规范 SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















